2,2',3,4',5,5',6-Heptachlorobiphenyl
Overview
Description
2,2’,3,4’,5,5’,6-Heptachlorobiphenyl is an organic compound belonging to the class of polychlorinated biphenyls (PCBs). These compounds are characterized by the presence of multiple chlorine atoms attached to biphenyl rings. 2,2’,3,4’,5,5’,6-Heptachlorobiphenyl is a colorless solid that is stable at room temperature and is almost insoluble in water but soluble in organic solvents such as benzene and dimethylformamide . Due to its high toxicity and environmental persistence, its use has been banned in many countries.
Preparation Methods
The synthesis of 2,2’,3,4’,5,5’,6-Heptachlorobiphenyl typically involves the chlorination of biphenyl under controlled conditions. The reaction is carried out in the presence of a catalyst such as iron or aluminum chloride, which facilitates the substitution of hydrogen atoms with chlorine atoms on the biphenyl rings. The reaction conditions, including temperature and chlorine concentration, are carefully controlled to achieve the desired level of chlorination .
Industrial production methods for polychlorinated biphenyls, including 2,2’,3,4’,5,5’,6-Heptachlorobiphenyl, involve similar chlorination processes but on a larger scale. These methods often use continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
2,2’,3,4’,5,5’,6-Heptachlorobiphenyl undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form hydroxylated derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can lead to the removal of chlorine atoms, resulting in less chlorinated biphenyls. Typical reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles such as hydroxide ions or amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields hydroxylated biphenyls, while reduction can produce less chlorinated biphenyls.
Scientific Research Applications
2,2’,3,4’,5,5’,6-Heptachlorobiphenyl has been extensively studied for its environmental and toxicological effects. It is used as a reference compound in environmental forensics and toxicology to understand the behavior and impact of polychlorinated biphenyls in the environment . Additionally, it is used in studies investigating the bioaccumulation and biomagnification of persistent organic pollutants in various ecosystems .
In the field of chemistry, this compound is used to study the mechanisms of chlorination and dechlorination reactions. In biology and medicine, it serves as a model compound to investigate the toxic effects of polychlorinated biphenyls on human health and wildlife .
Mechanism of Action
The toxic effects of 2,2’,3,4’,5,5’,6-Heptachlorobiphenyl are primarily due to its ability to disrupt cellular processes. It can bind to and activate the aryl hydrocarbon receptor (AhR), leading to the induction of phase I and phase II xenobiotic metabolizing enzymes such as cytochrome P450 enzymes . This activation results in the production of reactive oxygen species and other toxic metabolites, which can cause cellular damage and oxidative stress.
Additionally, 2,2’,3,4’,5,5’,6-Heptachlorobiphenyl can interfere with the circadian clock by inhibiting the expression of core circadian genes such as PER1 . This disruption can lead to various physiological and behavioral abnormalities.
Comparison with Similar Compounds
2,2’,3,4’,5,5’,6-Heptachlorobiphenyl is one of many polychlorinated biphenyls, each with a different number and arrangement of chlorine atoms. Similar compounds include:
2,2’,3,3’,4,4’,6-Heptachlorobiphenyl: This compound has a similar structure but with chlorine atoms at different positions on the biphenyl rings.
2,2’,3,4,4’,5’-Hexachlorobiphenyl: This compound has one less chlorine atom compared to 2,2’,3,4’,5,5’,6-Heptachlorobiphenyl.
2,2’,3,3’,5,5’,6-Heptachlorobiphenyl: Another heptachlorinated biphenyl with a different chlorine arrangement.
The uniqueness of 2,2’,3,4’,5,5’,6-Heptachlorobiphenyl lies in its specific chlorine substitution pattern, which influences its chemical reactivity, environmental persistence, and toxicological properties.
Properties
IUPAC Name |
1,2,4,5-tetrachloro-3-(2,4,5-trichlorophenyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H3Cl7/c13-5-2-7(15)6(14)1-4(5)10-11(18)8(16)3-9(17)12(10)19/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDMZPLROONOSEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)C2=C(C(=CC(=C2Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H3Cl7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5052832 | |
Record name | 2,2',3,4',5,5',6-Heptachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5052832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52663-68-0 | |
Record name | PCB 187 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52663-68-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2',3,4',5,5',6-Heptachlorobiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052663680 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2',3,4',5,5',6-Heptachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5052832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2',3,4',5,5',6-Heptachlorobiphenyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,2',3,4',5,5',6-HEPTACHLOROBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CIP7BRA48E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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